molecular formula C21H23NO6 B2947214 ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate CAS No. 1021059-98-2

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Cat. No.: B2947214
CAS No.: 1021059-98-2
M. Wt: 385.416
InChI Key: KSDBIXYWLQDCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate ( 1021059-98-2) is a sophisticated heterocyclic compound designed for use in chemical synthesis and drug discovery research . This molecule features a unique hybrid structure, incorporating both a 4-oxo-4H-pyran ring and a piperidine moiety. The 4-oxo-4H-pyran (γ-pyrone) core is a known pharmacophore and a versatile scaffold in medicinal chemistry, with derivatives studied for a range of biological activities . The presence of a benzyloxy group on the pyrone ring and an ester functional group on the piperidine ring makes this compound a valuable bifunctional synthetic intermediate. Researchers can utilize this building block in the exploration of new chemical entities, particularly in the development of protease inhibitors, kinase-targeted therapies, and other small-molecule therapeutics where such heterocyclic systems are prevalent. The compound is provided as a high-purity solid for research purposes. It is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBIXYWLQDCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often enzymes, leading to inhibition or modulation of their activity. It may bind to active sites or allosteric sites, altering the conformation and function of the target molecule. Pathways involved include metabolic and signaling pathways where piperidine derivatives play a crucial role.

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

  • Structure: Features a piperidine ring with an ethoxycarbonyl group at position 1, a methoxyimino substituent at position 4, and an ethoxypropyl side chain at position 3.
  • Key Differences : Lacks the pyran-4-one system and benzyloxy group present in the target compound.
  • Synthesis : Prepared via oxime formation from a ketone precursor using O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .
  • Properties : Higher polarity due to the oxime group, as evidenced by its chromatographic retention factor (Rf = 0.56 in petroleum ether/ethyl acetate) .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

  • Structure : Bicyclic naphthyridine system fused to a piperidine ring, with an ethyl ester and a ketone group.
  • Key Differences: The naphthyridine scaffold introduces rigidity compared to the monocyclic pyran system in the target compound.
  • Synthesis : Generated via hydrogenation of oxime derivatives using Raney nickel, achieving 86% yield .
  • Properties : Isomer 1-2 exhibits a downfield-shifted NH proton (δ 6.20 ppm) in ¹H NMR, indicating distinct hydrogen-bonding interactions compared to the target compound’s benzyloxy group .

1-({5-[2-(Difluoromethyl)-1H-1,3-benzodiazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine-3-carboxylate (Compound 26)

  • Structure : Piperidine-3-carboxylate linked to a benzodiazol-pyrazolopyrimidine scaffold.
  • Key Differences : The absence of a pyran system and presence of a morpholine substituent result in divergent electronic and steric profiles.
  • Synthesis : Synthesized via reductive amination (84% yield), highlighting the versatility of piperidine carboxylates in modular synthetic routes .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Synthesis Yield Key Spectral Data (¹H NMR)
This compound ~443.45 g/mol Pyran-4-one, benzyloxy, two ethyl esters Not reported Inferred: Aromatic protons (~7.3 ppm), ester COOR (~4.1–4.3 ppm)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 300.35 g/mol Methoxyimino, ethoxypropyl, ester 84% δ 4.16–4.08 (m, 4H, ester), 3.85 (s, 2H, oxime)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate 254.30 g/mol Bicyclic naphthyridine, ketone, ester 86% δ 4.24 (bm, 2H), 6.20 (bs, 1H, NH)
Compound 26 ~539.52 g/mol Benzodiazol, pyrazolopyrimidine, ester 84% Not reported

Key Findings and Implications

Synthetic Flexibility : Piperidine carboxylates are amenable to diverse reactions (e.g., oxime formation, hydrogenation, reductive amination), enabling the incorporation of complex substituents .

Structural Influence on Properties: The benzyloxy group in the target compound likely enhances lipophilicity (clogP ~3.5 estimated) compared to analogues with polar oxime or morpholine groups. The pyran-4-one system may confer acidity (pKa ~8–10) due to enolizable protons, unlike the rigid naphthyridine or pyrazolopyrimidine scaffolds.

Crystallographic Relevance : SHELX programs () are critical for resolving complex structures of such compounds, particularly for confirming stereochemistry and hydrogen-bonding networks .

Biological Activity

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23NO6
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 1021134-47-3

This compound features a piperidine ring, which is known for its versatility in drug design, combined with a pyranone moiety that contributes to its biological properties .

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study investigating similar piperidine derivatives found that certain compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains . The structural modifications in these compounds are crucial for enhancing their antimicrobial efficacy.

Neuropharmacological Effects

The compound is also being explored for its potential neuropharmacological effects. Piperidine derivatives are often associated with activity against neurological disorders. For instance, related compounds have been utilized in studies targeting conditions such as schizophrenia and depression. Their ability to interact with neurotransmitter systems makes them promising candidates for further investigation in pharmacological applications .

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and interaction with specific receptors within the body.

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of piperidinothiosemicarbazones, which revealed that structural modifications significantly influenced their antimycobacterial activity. Compounds with a piperidine substituent were found to have enhanced potency compared to those with alternative substituents . This suggests that this compound may similarly benefit from structural optimization.

Biochemical Research Applications

In biochemical research, the compound is being utilized to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore how it affects biological systems, paving the way for advancements in drug design .

Summary of Biological Activities

Activity Type Description
AntimicrobialSignificant activity against M. tuberculosis (MIC 2–4 µg/mL)
NeuropharmacologicalPotential effects on neurological disorders; modulation of neurotransmitter systems
Enzyme InteractionUsed in studies exploring enzyme activities and metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.